Armillarisin A
Overview
Description
Armillarisin A is a coumarin derivative with the molecular formula C₁₂H₁₀O₅ and a molecular weight of 23421This compound is primarily extracted from the mycelium of the fungus Armillariella tabescens . This compound has been studied for its potential therapeutic effects, particularly in the treatment of liver and gallbladder diseases.
Mechanism of Action
Target of Action
Armillarisin A, a compound extracted from the mycelium of Armillariella tabescens , primarily targets interleukin-4 (IL-4) and interleukin-1β (IL-1β) . These are key cytokines involved in immune responses. IL-4 is an anti-inflammatory cytokine, while IL-1β is a pro-inflammatory cytokine .
Mode of Action
This compound interacts with its targets by increasing the serum levels of IL-4 and decreasing the serum levels of IL-1β . This alteration in cytokine levels can help regulate the body’s immune response .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of cytokine levels, specifically IL-4 and IL-1β . By increasing IL-4 and decreasing IL-1β, this compound can help balance the immune response, which is particularly beneficial in conditions like ulcerative colitis (UC), where an imbalance between pro-inflammatory and anti-inflammatory cytokines plays a key role in the disease’s pathogenesis .
Pharmacokinetics
It is known that this compound has high bioavailability when used clinically . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
This compound has been shown to have a significant therapeutic effect in treating UC . After 4 weeks of treatment, the total effective rates were 90.0% in the this compound treatment group . The compound’s action results in increased IL-4 and decreased IL-1β levels, leading to an improved immune response and reduced inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, during the production of this compound for injection, unidentified needle-like yellow-brown crystals were occasionally observed . The production process could be improved by changing the stirring method and frequency, as well as by optimizing the polymerization temperature to ensure the safety, stability, and control of the product quality .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Armillarisin A change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, during the trial production of this compound for injection, unidentified needle-like yellow-brown crystals were occasionally observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. A study was conducted to determine the concentration of this compound in rat plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Armillarisin A can be synthesized through various chemical routes. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst to form 3-acetyl-7-hydroxy-4-methylcoumarin. This intermediate is then subjected to further reactions to introduce the hydroxymethyl group at the 5-position .
Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes involving the mycelium of Armillariella tabescens. The fermentation broth is extracted and purified using techniques such as solvent extraction, crystallization, and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Armillarisin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarins depending on the reagents used.
Scientific Research Applications
Armillarisin A has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating liver and gallbladder diseases, as well as its anti-inflammatory and antimicrobial properties
Comparison with Similar Compounds
Armillarisin A is unique among coumarin derivatives due to its specific combination of functional groups and therapeutic effects. Similar compounds include:
Esculetin: Another coumarin derivative with anti-inflammatory and antioxidant properties.
Scopoletin: Known for its anti-inflammatory and antimicrobial effects.
Umbelliferone: Exhibits antioxidant and hepatoprotective properties.
Compared to these compounds, this compound stands out for its specific choleretic action and its ability to regulate immune responses, making it particularly valuable in the treatment of liver and gallbladder diseases .
Properties
IUPAC Name |
3-acetyl-7-hydroxy-5-(hydroxymethyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6(14)9-4-10-7(5-13)2-8(15)3-11(10)17-12(9)16/h2-4,13,15H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZWWNMZVZWQKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201953 | |
Record name | Armillarisin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53696-74-5 | |
Record name | Armillarisin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53696-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Armillarisin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053696745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Armillarisin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARMILLARISIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5864MH5CT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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